molecular formula C10H11N3 B13803424 3-(1H-Imidazol-4-ylmethyl)-phenylamine CAS No. 57662-29-0

3-(1H-Imidazol-4-ylmethyl)-phenylamine

Cat. No.: B13803424
CAS No.: 57662-29-0
M. Wt: 173.21 g/mol
InChI Key: UPHNYQZOJVXYOF-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-4-ylmethyl)-phenylamine is an organic compound that features an imidazole ring attached to a phenylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-4-ylmethyl)-phenylamine typically involves the reaction of 4-(chloromethyl)imidazole with aniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-4-ylmethyl)-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding reduced forms.

    Substitution: The phenylamine group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various imidazole derivatives, substituted phenylamines, and other functionalized compounds that retain the core imidazole-phenylamine structure.

Scientific Research Applications

3-(1H-Imidazol-4-ylmethyl)-phenylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-4-ylmethyl)-phenylamine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simple heterocyclic compound with a similar imidazole ring structure.

    Phenylamine: An aromatic amine with a structure similar to the phenylamine group in the compound.

    Histamine: A biologically active compound with an imidazole ring and an amine group, similar to 3-(1H-Imidazol-4-ylmethyl)-phenylamine.

Uniqueness

This compound is unique due to the combination of the imidazole ring and phenylamine group, which imparts distinct chemical and biological properties

Properties

CAS No.

57662-29-0

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

3-(1H-imidazol-5-ylmethyl)aniline

InChI

InChI=1S/C10H11N3/c11-9-3-1-2-8(4-9)5-10-6-12-7-13-10/h1-4,6-7H,5,11H2,(H,12,13)

InChI Key

UPHNYQZOJVXYOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CC2=CN=CN2

Origin of Product

United States

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